3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C16H19FN4O |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-[(2-fluorophenyl)methyl]pyrazin-2-one |
InChI |
InChI=1S/C16H19FN4O/c17-14-4-2-1-3-12(14)11-21-10-7-19-15(16(21)22)20-8-5-13(18)6-9-20/h1-4,7,10,13H,5-6,8-9,11,18H2 |
InChI Key |
DEYJPZKZOCIKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazinone core with 2-fluorobenzyl halides in the presence of a base.
Attachment of the 4-aminopiperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Reactions Involving the Pyrazinone Core
The pyrazinone ring’s carbonyl group and electron-deficient aromatic system drive its reactivity.
Key Reaction Pathways:
Example :
Under hydrogenation (H₂, Pd-C), the pyrazinone ring converts to a partially saturated dihydropyrazinone, enhancing its nucleophilicity for downstream functionalization .
Reactions of the 4-Aminopiperidine Moiety
The primary amine on the piperidine ring participates in nucleophilic reactions.
Key Reaction Pathways:
Example :
Reaction with benzaldehyde under acidic conditions yields a Schiff base, a precursor for metal-chelating complexes .
Transformations of the 2-Fluorobenzyl Group
The 2-fluorobenzyl substituent undergoes substitution and coupling reactions.
Key Reaction Pathways:
Example :
SNAr with ammonia at 120°C replaces fluorine with an amino group, generating 2-aminobenzyl derivatives.
Multi-Step Reaction Cascades
The compound’s polyfunctionality enables sequential transformations:
Case Study :
-
Step 1 : Acylation of the piperidine amine with acetic anhydride.
-
Step 2 : Nitration of the pyrazinone core.
-
Step 3 : SNAr on the 2-fluorobenzyl group with sodium methoxide.
This sequence generates a multi-functionalized analog with enhanced solubility and target-binding capacity .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reaction Partners |
|---|---|---|
| Pyrazinone carbonyl | 1 | Nucleophiles (e.g., Grignard reagents) |
| 4-Aminopiperidine | 2 | Electrophiles (e.g., acyl chlorides) |
| 2-Fluorobenzyl | 3 | Nucleophiles (e.g., amines, alkoxides) |
Challenges and Considerations
-
Steric Hindrance : Bulky substituents on the piperidine or benzyl groups may slow reaction kinetics.
-
Regioselectivity : Competing reactive sites require precise control of conditions (e.g., low temperatures for selective nitration) .
-
Stability : The compound may degrade under strongly acidic/basic conditions, necessitating pH-controlled environments.
Scientific Research Applications
Anticancer Research
3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one has been identified as a lead compound for developing new therapeutic agents targeting cancer. Its structural similarities to known anticancer agents suggest that it may inhibit key enzymes involved in cancer cell proliferation. Preliminary studies indicate that compounds with similar structures have shown efficacy against various cancer cell lines, warranting further investigation into this compound's potential.
Neurodegenerative Disorders
Research indicates that compounds with piperidine and pyrazinone functionalities can interact with receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique combination of functional groups in this compound suggests it could modulate neurotransmitter systems effectively, potentially offering therapeutic benefits.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar pyrazinone derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Investigating the antimicrobial potential of this compound could lead to new treatments for bacterial infections.
Case Study 1: Anticancer Activity
In a study examining the effectiveness of various pyrazinone derivatives against cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting strong anticancer potential.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Pyrazin-2(1H)-one Derivatives with Antiproliferative Activity
highlights pyrazin-2(1H)-one derivatives (e.g., 11a, 11b) with substitutions at C-3 and N-1 positions. These compounds exhibited modest antiproliferative activity against hepatic carcinoma 97H cells (IC₅₀: 9.1–9.8 µM). In contrast, 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one is hypothesized to exhibit improved activity due to the 4-aminopiperidine group, which may enhance solubility and target engagement compared to dimethylamino or thioether substituents in 11a/11b .
Key Structural Differences :
| Compound | C-3 Substituent | N-1 Substituent | IC₅₀ (Hepatic 97H) |
|---|---|---|---|
| 11a | 3-Cyanophenyl | Benzyl with thioether | 9.8 µM |
| 11b | 3,5-Difluorophenyl | Benzyl with thioether | 9.1 µM |
| Target Compound | 4-Aminopiperidin-1-yl | 2-Fluorobenzyl | Pending data |
PDE5 Inhibitors with Piperazine/Piperidine Moieties
describes 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a PDE5 inhibitor with high brain penetrance. While structurally distinct, its piperazine group and pyrazinone core suggest that the 4-aminopiperidine in the target compound may similarly optimize pharmacokinetics (e.g., blood-brain barrier penetration) but with altered selectivity due to fluorobenzyl vs. propoxyethyl substitutions .
Nitro-Substituted Pyrazinones
lists nitro-substituted pyrazinones (e.g., 5b–5i) with aryl groups at C-3. These compounds focus on electrophilic properties for covalent binding, whereas the target compound’s 4-aminopiperidine likely facilitates non-covalent interactions (e.g., hydrogen bonding) with targets like kinases or proteases .
Role of Fluorine
The 2-fluorobenzyl group in the target compound may reduce metabolic oxidation compared to non-fluorinated analogues (e.g., 14’s chlorophenyl derivatives), as seen in ’s arylpyrazinones. Fluorine’s electron-withdrawing effects can also modulate pKa and membrane permeability .
Piperidine vs. Piperazine Derivatives
Piperidine-based compounds (e.g., 31e in , IC₅₀ = 18 nM) show superior antiproliferative activity over piperazine derivatives, likely due to steric and conformational flexibility. The 4-aminopiperidine in the target compound may mimic this advantage while introducing a primary amine for enhanced hydrogen bonding .
Selectivity and Mechanism of Action
- c-Met Inhibition: Pyrazinones with methyl-piperidine substitutions (e.g., 31e) inhibit c-Met kinase, a driver in hepatocellular carcinoma. The 4-aminopiperidine group may similarly target kinase ATP-binding pockets .
- PDE5 Inhibition: Piperazine-containing pyrazinones () demonstrate PDE5 selectivity via hydrophobic interactions. The fluorobenzyl group in the target compound could enhance selectivity for other PDE isoforms or unrelated targets .
Tables of Key Compounds
Table 1: Antiproliferative Pyrazinone Derivatives
Table 2: PDE5 Inhibitors with Heterocyclic Cores
Biological Activity
3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazinone core and a piperidine substituent, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHF NO
- Molecular Weight : Approximately 273.30 g/mol
- Functional Groups : The presence of a fluorine atom enhances lipophilicity, while the amino group on the piperidine ring may facilitate hydrogen bonding in biological systems.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. This interaction can lead to potential therapeutic effects against several diseases, including cancer and neurodegenerative disorders .
Inhibitory Effects
Preliminary studies suggest that this compound exhibits inhibitory effects on specific enzymes. For instance, its structural analogs have been shown to inhibit tyrosinase activity, which is significant for treating conditions like hyperpigmentation and certain cancers .
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential inhibitor of tyrosinase |
| 4-(4-Fluorobenzyl)piperazin-1-yl derivative | 0.18 | Competitive inhibitor of Agaricus bisporus tyrosinase |
Case Studies and Research Findings
- Tyrosinase Inhibition : A study highlighted the competitive inhibition of tyrosinase by structurally related compounds, suggesting that this compound might exhibit similar properties. The IC50 values for related compounds were significantly lower than those for standard inhibitors like kojic acid, indicating strong potential for this class of compounds .
- Pharmacological Potential : The unique combination of piperidine and pyrazinone functionalities may enhance the pharmacokinetic properties of this compound compared to other compounds. This suggests its viability as a lead compound in drug development targeting various therapeutic areas .
Q & A
Q. What are the common synthetic routes for 3-(4-aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one, and how is purity ensured?
The compound is typically synthesized via condensation reactions. For example, pyrazine derivatives can be prepared by reacting halogenated pyrazines (e.g., 2-chloropyrazine) with substituted amines (e.g., 4-aminopiperidine) under basic conditions (e.g., NaH in DMF or K₂CO₃ in acetone) . Purification often involves column chromatography (e.g., TC-C18 columns) with gradient elution (e.g., 10–90% acetonitrile/water). Purity is validated using HPLC, achieving ≥98% purity under optimized conditions .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s analogs (e.g., benzyl pyrazine derivatives) are crystallized and analyzed using diffractometers (e.g., Rigaku R-AXIS RAPID IP). Data refinement with SHELXL97 reveals bond lengths, angles, and intermolecular interactions (e.g., N–H⋯S hydrogen bonds forming supramolecular dimers). For example, planar deviations in pyrazine rings average 0.0304–0.0418 Å, indicating structural rigidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyrazinone derivatives?
Discrepancies in bond parameters (e.g., C–C lengths varying by ±0.02 Å) may arise from experimental conditions (e.g., temperature, radiation source). Use multi-scan absorption corrections (ABSCOR) and cross-validate with density functional theory (DFT) calculations. SHELX software (e.g., SHELXL) allows iterative refinement to minimize R factors (e.g., R₁ < 0.05) .
Q. What strategies optimize the compound’s activity as an mTOR inhibitor, and how is selectivity assessed?
Structural analogs (e.g., CC-223) show that substituents like trans-4-methoxycyclohexyl enhance mTOR binding. Activity is evaluated via kinase assays (IC₅₀ < 10 nM) and cellular proliferation tests (e.g., BRCA1-deficient cell lines). Selectivity over related kinases (e.g., PI3K) is confirmed using competitive binding assays .
Q. How is the compound’s stability under physiological conditions evaluated?
Stability studies involve incubating the compound in simulated gastric fluid (pH 1.2–3.0) and plasma. Degradation products are monitored via LC-MS. For example, fluorobenzyl groups may undergo oxidative metabolism, requiring formulation with cyclodextrins or lipid nanoparticles to enhance half-life .
Methodological Challenges & Solutions
Q. How to address low yield in condensation reactions during synthesis?
Low yields (<50%) often result from steric hindrance or competing side reactions. Solutions include:
Q. What analytical techniques differentiate polymorphic forms of this compound?
Pair SC-XRD with differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). For example, DSC thermograms show distinct melting endotherms for polymorphs, while DVS detects humidity-induced phase transitions .
Biological Evaluation
Q. How is the compound’s permeability across the blood-brain barrier (BBB) assessed?
Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp). LogP values >2.5 (calculated via HPLC) correlate with enhanced BBB penetration. Radiolabeled analogs (e.g., ¹⁸F derivatives) enable PET imaging to validate brain uptake in vivo .
Q. What in vivo models are suitable for studying its antitumor efficacy?
Xenograft models (e.g., SW620 colorectal cancer) are treated orally (10–50 mg/kg daily). Tumor volume reduction >50% at 28 days indicates efficacy. Pharmacodynamic markers (e.g., phospho-S6 levels) confirm mTOR pathway inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
